molecular formula C10H19NO2 B8550945 (1,1-Dimethylallyl)carbamic acid tert-butyl ester

(1,1-Dimethylallyl)carbamic acid tert-butyl ester

Cat. No.: B8550945
M. Wt: 185.26 g/mol
InChI Key: MQXYPUXSBGLOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dimethylallyl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-(2-methylbut-3-en-2-yl)carbamate

InChI

InChI=1S/C10H19NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h7H,1H2,2-6H3,(H,11,12)

InChI Key

MQXYPUXSBGLOKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of methyl triphenylphosphonium bromide (1.9 g, 5 mmol) in THF (25 mL) at −78° C. is added dropwise KHMDS (5 mmol, 11 mL of 0.5M solution). The mixture is stirred at 0° C. for 30 min then is recooled to −78° C. To this is added dropwise a solution of (1,1-dimethyl-2-oxo-ethyl)-carbamic acid tert-butyl ester (1.0 g, 5 mmol) in THF (5 mL). The mixture is stirred at −78° C. for 10 min then is allowed to warm to RT overnight. Water is added and the mixture is extracted with EtOAc. The organic phase is dried over magnesium sulfate and the solvent removed under reduced pressure. The resulting oil is purified by flash chromatography to give the title compound.
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11 mL
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1 g
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5 mL
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0 (± 1) mol
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1.9 g
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25 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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